3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
3-bromo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-4-3-5(2)12-7(10-4)6(9)8(13)11-12/h3H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPBIAXRTZOZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=O)NN12)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388070 | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66383-54-8 | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the reaction of 3,5-dimethylpyrazole with a brominating agent, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine ring. One common method involves the use of n-butyllithium (BuLi) as a base to generate a carbanion intermediate, which then undergoes electrophilic addition to form the desired product . The reaction conditions often require low temperatures and inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Electrophilic Addition: The presence of multiple reaction centers allows for electrophilic addition reactions, leading to the formation of various functionalized products.
Common reagents used in these reactions include n-butyllithium, brominating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a ligand for various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the specific functional groups present. The pathways involved often include signal transduction and metabolic processes, which can lead to various biological effects .
Comparison with Similar Compounds
Chemical Structure and Properties
- Molecular Formula : C₉H₈BrN₃O
- Molecular Weight : 270.09 g/mol (calculated)
- CAS Number : 66383-54-8
- Key Substituents :
- Bromine at position 3.
- Methyl groups at positions 5 and 5.
- A lactam ring (2(1H)-one) at position 2.
This compound serves as a versatile intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for introducing aryl/heteroaryl groups at position 3 . Its methyl groups enhance steric stability, while the bromine atom enables functionalization.
Comparison with Structural Analogs
Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
The table below highlights key structural and functional differences:
Physicochemical Properties
- Melting Points: Target compound: Not explicitly reported, but analogs like 3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine melt at 73–75°C . 3-(2-Hydroxyphenyl)-7-methyl-triazolo[4,3-a]pyrimidin-5(1H)-one: mp 184°C .
- Spectroscopic Data :
Biological Activity
Overview
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one (CAS No. 66383-54-8) is a heterocyclic compound belonging to the pyrazolopyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in the context of cancer research and enzyme inhibition. Its unique structure facilitates interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one exhibits significant biochemical properties that contribute to its biological activity:
- Enzyme Interaction : The compound has been shown to interact with cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells .
- Cellular Effects : Studies indicate that this compound can modulate various cellular processes, including gene expression and metabolism. It has demonstrated anti-proliferative effects on several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
The molecular mechanism underlying the biological activity of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves:
- Binding to CDKs : The compound binds to the active site of CDKs, inhibiting their phosphorylation activity. This inhibition prevents the progression of the cell cycle by blocking essential signaling pathways required for cell division .
- Induction of Apoptosis : In addition to cell cycle arrest, this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This dual action enhances its potential as an anticancer agent .
Anticancer Activity
Recent studies have evaluated the anticancer efficacy of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one | MCF-7 | 12.34 | CDK inhibition |
| 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one | HCT-116 | 8.64 | Induction of apoptosis |
| 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one | HepG2 | 15.20 | Cell cycle arrest |
These findings suggest that the compound exhibits varying degrees of potency across different cancer types and highlights its potential as a therapeutic agent in oncology.
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity and interaction modes of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one with CDK2:
| Docking Study Parameters | Value |
|---|---|
| Binding Energy | -9.4 kcal/mol |
| Key Interactions | Hydrogen bonds with Asp145 and Glu151 |
| Docking Software | AutoDock Vina |
The docking results indicate a strong binding affinity between the compound and CDK2, supporting its role as a potent inhibitor in cellular processes related to cancer proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
